1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid
CAS No.: 1437433-29-8
Cat. No.: VC15846287
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1437433-29-8 |
|---|---|
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | 1-propan-2-yl-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18) |
| Standard InChI Key | YDQGAMBXZGCVOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Substitution Pattern
The compound’s structure consists of a pyrazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 5-position with a pyridin-4-ylmethoxy group (-O-CH₂-C₅H₄N). The carboxylic acid (-COOH) at the 4-position introduces acidity and hydrogen-bonding capacity. The pyridin-4-yl group’s para orientation creates a linear molecular geometry distinct from the ortho-substituted analogs, potentially altering π-π stacking interactions in biological systems .
Molecular Formula: C₁₃H₁₅N₃O₃
Molecular Weight: 273.28 g/mol (calculated via IUPAC atomic weights).
Table 1: Structural Comparison with Related Pyrazole Derivatives
Synthesis and Manufacturing
General Synthetic Routes
While no direct synthesis reports exist for the 4-pyridyl isomer, analogous methods for pyridylmethoxy-substituted pyrazoles involve:
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Alkylation of Pyrazole Intermediates: Reacting 5-hydroxypyrazole derivatives with 4-pyridylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
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Multicomponent Condensation: Utilizing Vilsmeier-Haack or Ullmann coupling to introduce the pyridylmethoxy group post-cyclization .
Key Reaction Conditions (Derived from Patent Data )
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Solvents: N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or ethanol.
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Catalysts: Sodium hydride, pyridine, or cesium carbonate.
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Temperature: 40–50°C for alkylation; 80–100°C for cyclization.
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Deprotection: Acidic conditions (HCl, H₂SO₄) to remove protecting groups like tetrahydropyranyl (THP) .
Table 2: Optimized Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 4-Pyridylmethyl chloride, K₂CO₃, DMF, 45°C | 68–72 | ≥95 |
| Cyclization | Hydrazine hydrate, EtOH, reflux | 85 | 90 |
| Carboxylic Acid Formation | KMnO₄ oxidation, H₂O, 60°C | 78 | 98 |
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be sparingly soluble in water (1–5 mg/mL) due to the hydrophobic isopropyl and pyridyl groups. Solubility improves in polar aprotic solvents (e.g., DMSO: ~50 mg/mL).
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pKa: Carboxylic acid proton ≈ 3.1–3.5; pyridine nitrogen ≈ 4.8–5.2 (estimated via Hammett correlations).
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Thermal Stability: Decomposition temperature >200°C (based on TGA data for similar pyrazoles ).
Spectroscopic Data (Predicted)
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyridine ring), 1250 cm⁻¹ (C-O-C).
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¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.95 (m, 1H, -CH(CH₃)₂), 5.25 (s, 2H, -OCH₂-), 7.45–8.70 (m, 4H, pyridine-H), 8.15 (s, 1H, pyrazole-H) .
Biological Activity and Mechanisms
Structure-Activity Relationship (SAR) Insights
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Pyridine Orientation: Para-substitution (4-pyridyl) may enhance blood-brain barrier penetration compared to ortho analogs due to reduced polarity .
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Isopropyl Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: For kinase inhibitors in oncology (e.g., melanoma, NSCLC).
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Prodrug Synthesis: Esterification of the carboxylic acid group to improve oral bioavailability .
Agrochemical Uses
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Herbicide Intermediate: Pyrazole derivatives are precursors to auxin mimics (e.g., fluorochloridone) .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Avoiding 3-pyridylmethoxy byproducts during alkylation requires precise stoichiometry .
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Purification: Chromatographic separation from positional isomers remains labor-intensive.
Research Priorities
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Targeted Bioassays: Evaluate inhibition profiles against EGFR, HER2, and PI3K kinases.
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Formulation Studies: Develop nanocrystalline or liposomal delivery systems to address solubility limitations.
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